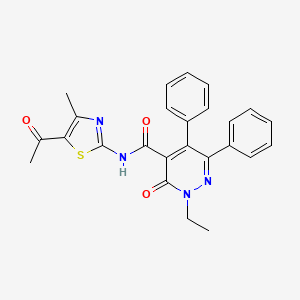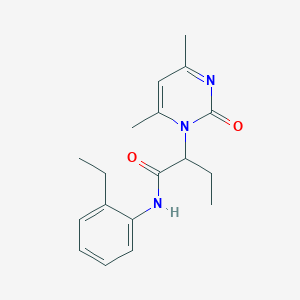![molecular formula C15H21ClN2O5S B4443854 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide](/img/structure/B4443854.png)
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide
Vue d'ensemble
Description
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide, also known as clopidogrel, is a widely used antiplatelet drug that is prescribed to prevent blood clots in patients with cardiovascular diseases. Its chemical structure is composed of a chlorinated phenyl ring, a morpholine ring, a sulfonyl group, and an acetamide group. In
Mécanisme D'action
The mechanism of action of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide involves its irreversible binding to the P2Y12 receptor on platelets. This receptor is responsible for activating platelets and promoting their aggregation, leading to the formation of blood clots. By binding irreversibly to this receptor, this compound prevents platelets from aggregating and forming clots, thereby reducing the risk of cardiovascular events.
Biochemical and Physiological Effects:
Clopidogrel has several biochemical and physiological effects in the body. It inhibits platelet aggregation, reduces inflammation, and improves endothelial function. It also has antioxidant properties and has been shown to reduce oxidative stress in patients with cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidogrel has several advantages for lab experiments. It is widely available and has been extensively studied, making it a reliable tool for studying platelet function and cardiovascular diseases. However, it also has some limitations, such as its irreversible binding to the P2Y12 receptor, which can make it difficult to study the effects of other drugs on platelet function.
Orientations Futures
There are several future directions for the study of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide. One area of research is the development of new antiplatelet drugs that are more effective and have fewer side effects. Another area is the study of the effects of this compound on other conditions such as cancer, where it has shown promise in inhibiting tumor growth and metastasis. Additionally, there is ongoing research into the genetic factors that influence the response to this compound, which could lead to personalized medicine approaches for cardiovascular diseases.
Applications De Recherche Scientifique
Clopidogrel has been extensively studied for its antiplatelet effects and has been shown to be effective in reducing the risk of cardiovascular events in patients with acute coronary syndrome, stroke, and peripheral artery disease. It works by irreversibly binding to the P2Y12 receptor on platelets, preventing them from aggregating and forming clots. Clopidogrel has also been studied for its potential use in other conditions such as cancer, where it has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-11(2)17-15(19)10-23-13-4-3-12(16)9-14(13)24(20,21)18-5-7-22-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKRKCQXHKLYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443781.png)
![N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443789.png)
![[4-(2-chloro-4-methylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4443805.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B4443816.png)
![2-(4-methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B4443820.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)

![N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4443833.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide](/img/structure/B4443853.png)
![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)
![N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443861.png)


